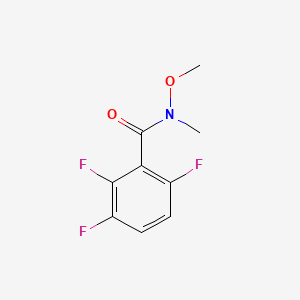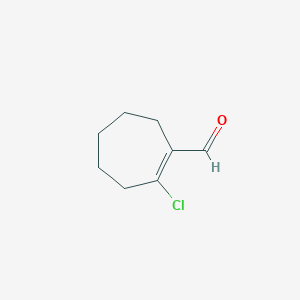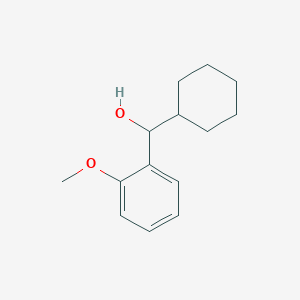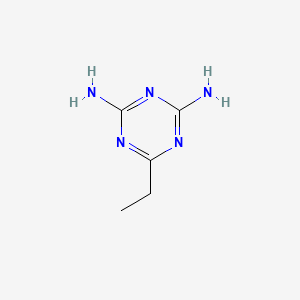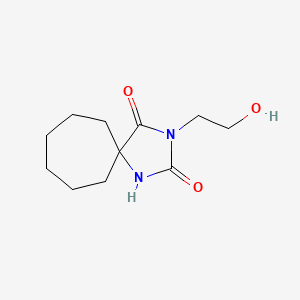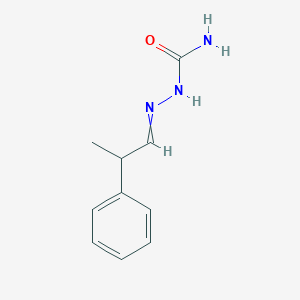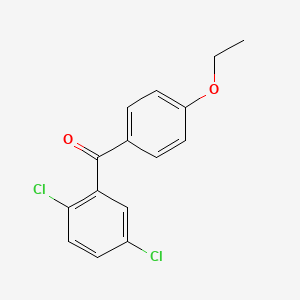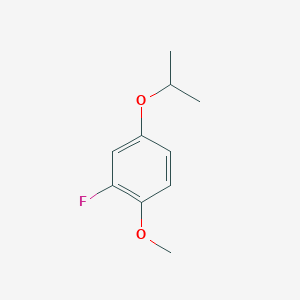
2-Fluoro-4-isopropoxy-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropoxy-1-methoxybenzene typically involves the electrophilic aromatic substitution of a fluorobenzene derivative. One common method is the reaction of 2-fluoro-4-nitroanisole with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Fluoro-4-isopropoxy-1-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-fluoro-4-isopropoxybenzaldehyde.
Reduction: Formation of 2-isopropoxy-1-methoxybenzene.
Substitution: Formation of 2-amino-4-isopropoxy-1-methoxybenzene or 2-thio-4-isopropoxy-1-methoxybenzene.
科学的研究の応用
2-Fluoro-4-isopropoxy-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-4-isopropoxy-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The isopropoxy and methoxy groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-methoxy-1-isopropylbenzene
- 2-Fluoro-4-methoxy-1-propan-2-ylbenzene
- 4-Fluoro-2-isopropoxy-1-methoxybenzene
Uniqueness
2-Fluoro-4-isopropoxy-1-methoxybenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs. The combination of fluorine, isopropoxy, and methoxy groups provides a unique set of properties that can be exploited in various applications .
特性
分子式 |
C10H13FO2 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
2-fluoro-1-methoxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 |
InChIキー |
NMVCKNMPMIBYRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


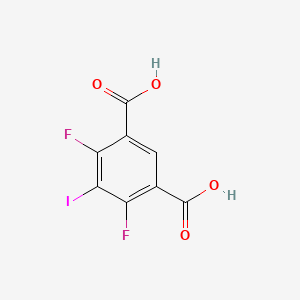

![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)

